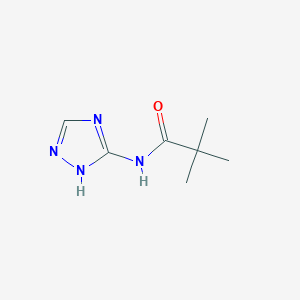

N-(1H-1,2,4-triazol-3-yl)pivalamide

Beschreibung

N-(1H-1,2,4-Triazol-3-yl)pivalamide is a triazole-based compound featuring a pivalamide (2,2-dimethylpropanamide) group attached to the 3-position of the 1H-1,2,4-triazole ring.

Eigenschaften

Molekularformel |

C7H12N4O |

|---|---|

Molekulargewicht |

168.20 g/mol |

IUPAC-Name |

2,2-dimethyl-N-(1H-1,2,4-triazol-5-yl)propanamide |

InChI |

InChI=1S/C7H12N4O/c1-7(2,3)5(12)10-6-8-4-9-11-6/h4H,1-3H3,(H2,8,9,10,11,12) |

InChI-Schlüssel |

SGMIAXRIBCAZOQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(=O)NC1=NC=NN1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Rodenticidal Activity: Acetamide and Pyridine Ester Derivatives

Compounds sharing the N-(1H-1,2,4-triazol-3-yl) backbone with varying acyl groups demonstrate significant differences in toxicity and efficacy:

Key Findings :

- The pyridine ester derivative (3) exhibits nearly 2.5× greater acute toxicity (lower LD₅₀) than the acetamide analog (1), likely due to enhanced bioavailability from the ester group .

- Both compounds induce hepatorenal damage, but compound 3 shows superior field efficacy (68.4% vs. 61.9%), suggesting structural optimization improves environmental stability or bait uptake .

Anticonvulsant Activity: Benzothiazole-Triazole Hybrids

Triazole derivatives conjugated with benzothiazole moieties demonstrate notable central nervous system (CNS) activity:

Key Findings :

- Compound 5j outperforms standard drugs in protective index (PI), a measure of safety margin, due to its fluorobenzyl group enhancing target selectivity and reducing neurotoxicity .

- The thioether linkage between triazole and benzothiazole may improve blood-brain barrier penetration compared to carboxamide derivatives .

Antimicrobial Activity: Pyridinyl-Benzamide Derivatives

N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]-benzamide (Compound 1 in ) exhibits broad-spectrum antibacterial activity:

Key Findings :

Stereochemical and Physicochemical Considerations

Enantiomeric triazole carboxamides (e.g., compounds 96, 97, 101, 102 in ) highlight the impact of stereochemistry:

| Compound (Enantiomer Pair) | SFC Retention Time | Purity (%) | Key Substituents |

|---|---|---|---|

| 96 (I) vs. 97 (II) | 1.41 vs. 2.45 | >98 | 3-(Trifluoromethyl)phenyl cyclopropyl |

| 101 (I) vs. 102 (II) | 1.29 vs. 1.99 | >98 | 6-(Difluoromethyl)pyridinyl cyclopropyl |

Key Findings :

- Enantiomers with shorter retention times (e.g., 96-I, 101-I) may exhibit preferable pharmacokinetic profiles due to differential protein binding or metabolic clearance .

- Fluorinated substituents (e.g., CF₃, CF₂H) enhance metabolic stability and target affinity, a feature relevant to N-(1H-1,2,4-triazol-3-yl)pivalamide’s pivalamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.